molecular formula C10H13FO2 B2854874 (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol CAS No. 2248185-26-2

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol

Cat. No.: B2854874
CAS No.: 2248185-26-2
M. Wt: 184.21
InChI Key: QIOQEXJUFAPKKT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol is a chiral organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 5-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions to form various derivatives, such as converting the hydroxyl group to an alkane using hydrogenation.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-one.

    Reduction: Formation of (2S)-2-(5-Fluoro-2-methoxyphenyl)propane.

    Substitution: Formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s interaction with its target.

Comparison with Similar Compounds

    (2S)-2-(5-Chloro-2-methoxyphenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.

    (2S)-2-(5-Methyl-2-methoxyphenyl)propan-1-ol: Similar structure with a methyl group instead of fluorine.

    (2S)-2-(5-Fluoro-2-hydroxyphenyl)propan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine and methoxy groups provides distinct electronic and steric properties, making this compound valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-(5-fluoro-2-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOQEXJUFAPKKT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.